1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone
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Overview
Description
N-[1-[4-(5-methyl-1-triazolyl)phenyl]ethylideneamino]-4-nitroaniline is a member of triazoles.
Scientific Research Applications
Antimicrobial Activity
- Research has shown that derivatives of 1,2,3-triazole, including compounds related to 1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone, possess significant antimicrobial properties. These compounds have been evaluated for their effectiveness against both gram-positive and gram-negative bacterial species, as well as fungal species (Kumar et al., 2017).
Anticancer Properties
- Some derivatives of 1,2,3-triazole have been synthesized and evaluated for their anticancer activities. These compounds have shown potential in inhibiting the growth of human malignant breast cell lines, indicating their relevance in cancer research (Pandey et al., 2002).
Chemical Synthesis and Characterization
- The synthesis and characterization of 1,2,3-triazole derivatives are crucial for understanding their potential applications. One study described the synthesis of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime, providing insights into the structural aspects of these compounds (Abdel-Wahab et al., 2023).
Corrosion Inhibition
- Certain 1,2,3-triazole derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in industrial settings (Jawad et al., 2020).
Molecular Structure Analysis
- The molecular structure of 1,2,3-triazole derivatives, including those similar to this compound, has been a subject of research. Studies involving nuclear magnetic resonance spectroscopy and X-ray diffraction provide valuable information on the molecular configuration of these compounds (Kariuki et al., 2022).
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-1-[4-(5-methyltriazol-1-yl)phenyl]ethylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H16N6O2/c1-12-11-18-21-22(12)16-7-3-14(4-8-16)13(2)19-20-15-5-9-17(10-6-15)23(24)25/h3-11,20H,1-2H3/b19-13+ |
InChI Key |
KGLXOHXLIZALSS-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CN=NN1C2=CC=C(C=C2)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C |
SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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